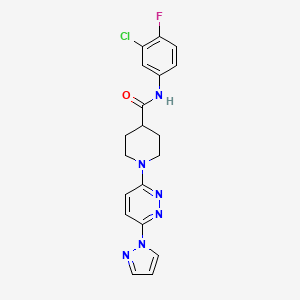

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN6O/c20-15-12-14(2-3-16(15)21)23-19(28)13-6-10-26(11-7-13)17-4-5-18(25-24-17)27-9-1-8-22-27/h1-5,8-9,12-13H,6-7,10-11H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKCQSWLDKNBET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)C3=NN=C(C=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide, commonly referred to as a pyridazinone derivative, is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C20H21ClN6O and a molecular weight of 396.9 g/mol. Its structural characteristics include a piperidine ring connected to a pyridazine and pyrazole moiety, which are known for their biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C20H21ClN6O |

| Molecular Weight | 396.9 g/mol |

| IUPAC Name | N-(3-chloro-4-fluorophenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide |

| SMILES | CC1=C(C=CC=C1Cl)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4 |

Pharmacological Effects

DYRK1A Inhibition

Antiparasitic Activity

Another investigation into related compounds demonstrated that modifications in the structure could enhance metabolic stability and aqueous solubility while maintaining antiparasitic activity against Plasmodium falciparum. Such findings underscore the importance of structural optimization in developing effective therapeutics .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds featuring pyrazole and pyridazine derivatives exhibit significant anticancer properties. The structure of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide suggests potential interactions with key biological targets involved in cancer progression. For instance, docking studies have shown that similar compounds can inhibit glycogen synthase kinase 3 (GSK-3), a target implicated in various cancers .

Antimicrobial Properties

The compound's structural components may also confer antimicrobial activity. Research on related pyrazole derivatives has demonstrated effective inhibition against various pathogens, including bacteria and fungi. Such findings suggest that this compound could be explored for developing new antimicrobial agents .

Neurological Disorders

Given the structural similarities to known neuroactive compounds, this compound may have applications in treating neurological disorders. Pyrazole derivatives have been studied for their neuroprotective effects, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Anti-inflammatory Effects

Compounds with similar structures have shown promising anti-inflammatory effects in vitro. The presence of the pyrazole ring is often associated with the modulation of inflammatory pathways, indicating that this compound could be investigated further for its potential use in inflammatory diseases .

Case Studies and Research Findings

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

A critical step in synthesizing pyridazine-pyrazole hybrids involves palladium-catalyzed cross-coupling. For example:

- A related pyridazine derivative underwent Suzuki coupling with tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate using bis(di-tert-butylphosphine)palladium(II) catalyst and sodium carbonate in 1,4-dioxane/water at 110°C. This yielded a coupled product with a 36% yield after purification .

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, Na2CO3, 1,4-dioxane/H2O, 110°C | Formation of pyridazine-pyrazole-piperidine hybrid |

Amide Bond Formation

The carboxamide group in the compound likely originates from coupling a carboxylic acid precursor with 3-chloro-4-fluoroaniline. Similar reactions involve:

- Activation of the carboxylic acid (e.g., via acid chloride or coupling agents like HATU/DCC).

- Reaction with amines under basic conditions (e.g., DIPEA or pyridine) in solvents like DMF or THF .

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Amidation | Acid chloride + amine, base (e.g., DIPEA) | Formation of carboxamide linkage |

Functionalization of Pyrazole and Pyridazine Rings

Pyrazole and pyridazine moieties are reactive toward electrophilic substitution or metal-mediated cross-coupling:

- Pyrazole : Halogenation (e.g., iodination at the 4-position) using NIS or I2 in acidic conditions .

- Pyridazine : Nitration or sulfonation at electron-deficient positions (e.g., position 5) .

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Pyrazole Iodination | NIS, H2SO4, 80°C | 4-Iodo-pyrazole derivatives |

| Pyridazine Nitration | HNO3/H2SO4, 0–5°C | Nitro-pyridazine intermediates |

Hydrolysis of Carboxamide

The carboxamide group may undergo hydrolysis under acidic or basic conditions:

- Acidic Hydrolysis : HCl/H2O reflux to yield carboxylic acid.

- Basic Hydrolysis : NaOH/H2O with heating to form carboxylate salts .

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 12h | Carboxylic acid formation |

| Basic Hydrolysis | 2M NaOH, 80°C, 6h | Sodium carboxylate salt |

Key Challenges and Gaps

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

- Key Differences :

- Pyrazole replaced with 1,2,4-triazole.

- Aromatic group: Pyridin-3-ylmethyl instead of 3-chloro-4-fluorophenyl.

- Molecular Formula : C₁₈H₂₀N₈O

- Molecular Weight : 364.4 g/mol

- Implications :

1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)-N-(2-carbamoylphenyl)piperidine-4-carboxamide

- Key Differences :

- Aromatic group: 2-Carbamoylphenyl instead of 3-chloro-4-fluorophenyl.

- Molecular Formula: Not explicitly provided (estimated: C₂₁H₂₀N₆O₂).

1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide

- Key Differences :

- Pyridazine replaced with methoxy-methylpyrazole.

- Aromatic group: 2-Trifluoromethylphenyl instead of 3-chloro-4-fluorophenyl.

- Molecular Formula : C₁₉H₂₁F₃N₄O₃

- Molecular Weight : 410.4 g/mol

- Methoxy and methyl groups on pyrazole may alter steric interactions with targets .

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

- Key Differences :

- Pyridazine replaced with a dichlorophenyl-pyrazole scaffold.

- Piperidine-carboxamide replaced with a pyridylmethyl-carboxamide.

- Implications :

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Hypothesized Pharmacological Implications

- Halogenated Aryl Groups (Target Compound) : The 3-chloro-4-fluorophenyl group likely improves target binding via halogen bonding and enhances membrane permeability due to lipophilicity.

- Triazole vs. Pyrazole : Triazole-containing analogs (e.g., ) may exhibit longer half-lives due to resistance to CYP450-mediated oxidation.

- Solubility vs. Permeability Trade-offs : Carbamoyl or pyridinyl groups (e.g., ) may improve aqueous solubility but reduce bioavailability compared to halogenated derivatives.

Q & A

Q. What are the foundational synthetic routes for preparing 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide?

Methodological Answer: The synthesis involves sequential coupling of pyridazine, pyrazole, and piperidine-carboxamide moieties. Key steps include:

- Pyridazine functionalization: Introduce the pyrazole group via nucleophilic substitution using copper(I) catalysts (e.g., CuBr) and cesium carbonate as a base in polar aprotic solvents like DMSO at 35–50°C for 24–48 hours .

- Piperidine coupling: React the functionalized pyridazine with a piperidine-4-carboxamide intermediate. Amide bond formation may employ carbodiimide-based coupling agents or direct condensation under acidic conditions .

- Purification: Use gradient chromatography (e.g., ethyl acetate/hexane) and recrystallization to isolate the final compound. Yield optimization often requires adjusting catalyst loading and reaction time .

Q. Which analytical techniques are critical for confirming the structural integrity of the compound?

Methodological Answer:

- NMR spectroscopy: H and C NMR identify substituent positions and confirm regioselectivity. For example, pyridazine protons typically resonate at δ 8.5–9.5 ppm, while piperidine carbons appear at δ 25–50 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI+ mode for [M+H] ions) with an error margin of <5 ppm .

- Infrared (IR) spectroscopy: Confirms carbonyl (amide C=O at ~1650 cm) and aromatic C-H stretches .

Advanced Research Questions

Q. How can researchers address low yields during the coupling of pyridazine and piperidine-carboxamide intermediates?

Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Catalyst optimization: Replace CuBr with Pd-based catalysts (e.g., Pd(OAc)) for improved cross-coupling efficiency .

- Solvent selection: Switch from DMSO to DMA or DMF to enhance solubility of aromatic intermediates .

- Temperature control: Gradual heating (e.g., 50°C → 80°C) minimizes decomposition of heat-sensitive intermediates .

Q. What strategies mitigate by-product formation during pyrazole introduction to pyridazine?

Methodological Answer: By-products like regioisomers or over-alkylated species arise from poor regiocontrol. Mitigation involves:

- Directing groups: Use transient protecting groups (e.g., Boc) on pyridazine to guide pyrazole substitution at the 6-position .

- Stoichiometric adjustments: Limit pyrazole equivalents to 1.2–1.5x to prevent multi-substitution .

- In-situ monitoring: Employ TLC or LC-MS at 2-hour intervals to detect early-stage by-products .

Q. How can discrepancies between theoretical and experimental NMR data be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotamers in amide bonds) or solvent-induced shifts. Solutions include:

- Variable-temperature NMR: Cooling to 0°C slows amide bond rotation, splitting broad singlets into distinct peaks .

- Computational modeling: Compare experimental shifts with DFT-calculated values (e.g., using Gaussian software) to validate assignments .

- Deuteration studies: Replace labile protons (e.g., NH) with deuterium to simplify splitting patterns .

Q. What are the challenges in scaling up the synthesis for preclinical studies?

Methodological Answer: Scale-up introduces issues like exothermic reactions and purification bottlenecks. Best practices:

- Batch vs. flow chemistry: Transition to continuous flow systems for safer handling of reactive intermediates .

- Green chemistry principles: Replace hazardous solvents (e.g., DMSO) with cyclopentyl methyl ether (CPME) or 2-MeTHF .

- Crystallization optimization: Use anti-solvent addition (e.g., water in ethanol) to improve crystal purity and yield .

Data Contradiction Analysis

Q. How should researchers interpret conflicting HRMS and elemental analysis data?

Methodological Answer: Discrepancies may indicate residual solvents or salt forms. Steps for resolution:

- Combined TGA-MS: Thermogravimetric analysis identifies volatile impurities (e.g., DMSO or water) contributing to mass errors .

- Ion-exchange chromatography: Detect counterions (e.g., trifluoroacetate) that alter molecular weight calculations .

- Repeat under anhydrous conditions: Ensure complete solvent removal via high-vacuum drying (<0.1 mbar) for 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.